molecular formula C19H16ClN3O2S2 B2841465 2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide CAS No. 953956-06-4

2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Cat. No. B2841465
CAS RN: 953956-06-4
M. Wt: 417.93
InChI Key: KBDDBHKTSGIAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .


Molecular Structure Analysis

Thiazoles, including “2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide”, have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Pharmacological Investigations

Another area of research involves the synthesis and pharmacological investigation of thiazolidin-4-ones as anticonvulsants. A series of 2-(4-dimethylaminophenyl)-3-substituted thiazolidin-4-one-5-yl-acetyl acetamides/benzamides were synthesized. This was achieved by the nucleophilic substitution of 3-substituted-2-(4-dimethylaminophenyl)-thiazolidin-4-one-5-yl-acetylchloride with acetamide and benzamide. The anticonvulsant activities of these compounds were investigated, with one compound emerging as the most active in the series, showing moderate potency compared to the reference standard diazepam (Senthilraja & Alagarsamy, 2012).

Antiallergy Agents

Further research on N-(4-substituted-thiazolyl)oxamic acid derivatives revealed a new series of potent, orally active antiallergy agents. These compounds were synthesized and tested for antiallergy activity in the rat PCA model. The synthesis involved the treatment of appropriate acetophenone with thiourea and iodine or the reaction of chloroacetylbenzene with thiourea to give aminothiazoles. Subsequent condensation with ethyloxalyl chloride yielded thiazolyloxamates. Many analogues demonstrated significant potency against allergies, surpassing the efficacy of disodium cromoglycate, particularly in oral activity (Hargrave et al., 1983).

properties

IUPAC Name

2-[[2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S2/c20-13-7-5-12(6-8-13)10-26-19-22-14(11-27-19)9-17(24)23-16-4-2-1-3-15(16)18(21)25/h1-8,11H,9-10H2,(H2,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDBHKTSGIAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)acetamido)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.